molecular formula C23H22N6O2 B2729586 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2201176-92-1

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2729586
CAS No.: 2201176-92-1
M. Wt: 414.469
InChI Key: KFAUSAHWNBYGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one features a pyridazinone core substituted at position 6 with a 3,5-dimethylpyrazole group and at position 2 with a quinoline-azetidine hybrid moiety. The pyridazinone scaffold is known for its versatility in medicinal chemistry, particularly in anti-inflammatory and kinase-targeting applications . Synthesis likely involves coupling a preformed quinoline-2-carbonyl chloride with an azetidine-methyl intermediate on the pyridazinone backbone, analogous to methods described for related pyrazolyl pyridazine derivatives .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-11-16(2)29(25-15)21-9-10-22(30)28(26-21)14-17-12-27(13-17)23(31)20-8-7-18-5-3-4-6-19(18)24-20/h3-11,17H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAUSAHWNBYGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=NC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological evaluation, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

This compound can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with quinoline derivatives and azetidine intermediates. The synthetic pathway typically includes:

  • Formation of the Pyrazole Ring : Starting from suitable precursors, the pyrazole ring is constructed using standard methods such as hydrazine coupling.
  • Quinoline Integration : The quinoline moiety is introduced through carbonylation reactions.
  • Final Assembly : The final compound is assembled by combining the pyrazole and quinoline components with a dihydropyridazine scaffold.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects.

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

Cancer Cell LineIC50 (µM)
MCF-710
A54915

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo.

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the compound's effectiveness in treating infections caused by resistant bacterial strains. The study involved clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that the compound retained activity against these challenging pathogens. The combination of this compound with traditional antibiotics showed enhanced efficacy, suggesting a synergistic effect.

Case Study 2: Anticancer Mechanism Exploration

Another study focused on elucidating the anticancer mechanisms of this compound. Using flow cytometry and Western blot analysis, researchers found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cancer cells. This suggests that it may trigger apoptotic pathways effectively.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that build upon the core structures of pyridazine and quinoline derivatives. The presence of the pyrazole moiety enhances its stability and potential reactivity in biological systems. The synthetic pathways often utilize key intermediates such as quinoline derivatives and azetidine frameworks to achieve the desired molecular structure.

Anticancer Properties

Research indicates that compounds containing the pyridazinone structure exhibit significant anticancer activities. For instance, derivatives similar to the compound have been shown to inhibit tumor cell proliferation in various cancer cell lines, including colorectal (HCT-116) and breast (MCF-7) cancer cells. Studies have reported IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting potent activity against these cancer types .

Antimicrobial Activity

The quinoline and pyrazole components are known for their antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against a range of bacterial and fungal pathogens. The incorporation of these moieties can enhance the overall antimicrobial potency due to synergistic effects between the different functional groups present in the molecule.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of related compounds. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been observed in certain derivatives, indicating a promising avenue for developing anti-inflammatory agents . This suggests that the compound could be explored further for its therapeutic applications in inflammatory diseases.

Potential Therapeutic Uses

Given its diverse biological activities, this compound may find applications in several therapeutic areas:

  • Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.
  • Infectious Diseases : The antimicrobial properties could lead to new treatments for bacterial and fungal infections.
  • Chronic Inflammatory Conditions : The anti-inflammatory potential suggests possible uses in treating diseases such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

A variety of studies have documented the synthesis and evaluation of similar compounds:

StudyCompoundActivityFindings
Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesAnticancerIC50 values between 1.9–7.52 μg/mL against HCT-116
3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinolineAntimicrobialEffective against various pathogens
4,6-Dimethyl-5-aryl/alkyl derivativesAnti-inflammatoryDual inhibition of COX and LOX

Comparison with Similar Compounds

Key Compounds :

  • 4-(5-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-3-yl)-5,6-diphenylpyridazin-3(2H)-one (12)
  • 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Feature Target Compound Compound 12 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Pyridazinone Substitution 2-Position: Quinoline-azetidine; 6-Position: Pyrazole 2-Position: Diphenyl; 4-Position: Pyrazole-carbonyl 6-Position: Pyrazole; 3-Position: Chlorine
Molecular Weight ~500-550 g/mol* 436.46 g/mol 238.67 g/mol
Key Functional Groups Quinoline, azetidine, pyrazole Diphenyl, pyrazole-carbonyl Chlorine, pyrazole
Potential Bioactivity Kinase inhibition, anti-inflammatory Anti-inflammatory Chelation, antimicrobial

*Estimated based on structural analogs.

The target compound’s quinoline-azetidine group distinguishes it from simpler derivatives. Unlike Compound 12’s diphenyl substituents, the quinoline moiety may enhance interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

Pyrazole-Substituted Heterocycles

Key Compounds :

  • fac-[(ppyEt)Re(CO)3Br] (ReI complex with pyridazine-pyrazole-pyrrole)
  • (3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
Feature Target Compound ReI Complex Dichloropyridinyl Methanone
Core Structure Pyridazinone Pyridazine-pyrrole Pyridinyl-methanone
Metal Interaction None Rhenium coordination None (organic ligand)
Biological Role Enzyme inhibition Photocatalytic/chelating agent Antimicrobial, chelator
Solubility Moderate (quinoline increases lipophilicity) Low (metallic complex) Low (chlorine substituents)

The target compound lacks metal-coordination sites present in the ReI complex, suggesting a different mechanistic pathway (e.g., non-metalloenzyme targeting).

Quinoline and Azetidine Hybrids

Key Compound :

  • 1-({6-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3,4-dimethyl-3-cyclohexen-1-yl}carbonyl)-3,5-dimethyl-1H-pyrazole
Feature Target Compound Cyclohexenyl-Pyrazole Hybrid
Hybrid Structure Quinoline-azetidine-pyridazinone Cyclohexenyl-pyrazole
Conformational Flexibility Moderate (azetidine allows limited rotation) High (flexible cyclohexenyl ring)
Metabolic Stability High (azetidine resists oxidation) Moderate (cyclohexenyl prone to oxidation)
Synthetic Complexity High (multiple coupling steps) Moderate (fewer stereocenters)

The azetidine ring in the target compound confers rigidity and metabolic resistance compared to the cyclohexenyl group, which may degrade more readily in vivo. This structural difference could translate to longer half-life in pharmacokinetic profiles .

Research Findings and Implications

  • Activity: The quinoline moiety in the target compound is hypothesized to improve kinase inhibition efficacy compared to pyrrole or phenyl analogs, as seen in related quinazolinones .
  • Physicochemical Properties : The compound’s higher molecular weight and LogP (estimated >3) may limit solubility, necessitating formulation optimization for in vivo studies .

Q & A

Q. What are the key synthetic routes for preparing 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyrazole and quinoline-2-carbonyl intermediates.
  • Step 2 : Functionalization of the azetidine ring (e.g., alkylation or acylation) to introduce the quinoline moiety .
  • Step 3 : Coupling the pyrazole and azetidine intermediates with the dihydropyridazinone core under optimized conditions (e.g., using catalysts like K₂CO₃ in acetonitrile) . Purification often employs column chromatography and recrystallization, with yields validated via NMR and mass spectrometry .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on:

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing pyrazole (δ 2.2–2.5 ppm for methyl groups) and dihydropyridazinone (δ 5.8–6.2 ppm for CH₂) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves conformational details, such as intramolecular hydrogen bonding in the azetidine-quinoline system .

Q. What are the critical structural features influencing its reactivity?

Key features include:

  • The dihydropyridazinone core , which enables hydrogen bonding and π-π stacking interactions.
  • The quinoline-2-carbonyl group , enhancing lipophilicity and potential binding to aromatic receptors.
  • The 3,5-dimethylpyrazole moiety , which stabilizes the molecule via steric hindrance and hydrophobic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization strategies include:

  • Catalyst Screening : Testing bases (e.g., K₂CO₃ vs. NaH) to enhance coupling efficiency between intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclization . Yield tracking via HPLC and TLC ensures reproducibility .

Q. What methodologies are used to evaluate the compound’s biological activity, and how are contradictions in data resolved?

  • In Vitro Assays : Enzyme inhibition studies (e.g., kinase assays) quantify IC₅₀ values .
  • Molecular Docking : Predicts binding modes with target proteins (e.g., using AutoDock Vina) and cross-validates with mutagenesis studies .
  • Data Reconciliation : Conflicting activity results (e.g., low in vitro vs. high in silico activity) are resolved by verifying assay conditions (e.g., buffer pH, co-solvents) and re-examining structural analogs .

Q. How does the compound’s conformation impact its pharmacological profile?

  • Intramolecular Interactions : C–H⋯π bonds in the azetidine-quinoline system stabilize a bioactive conformation, as shown by crystallography .
  • Solvent Effects : Conformational flexibility in aqueous vs. lipid environments alters binding kinetics to hydrophobic targets .
  • SAR Studies : Modifying the pyrazole’s methyl groups or dihydropyridazinone’s substituents reveals correlations between steric bulk and activity .

Methodological Challenges

Q. How are spectral data contradictions (e.g., ambiguous NMR peaks) addressed?

  • 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating 1H-13C couplings .
  • Isotopic Labeling : 15N-labeled pyrazole derivatives clarify nitrogen-associated shifts .
  • Comparative Analysis : Benchmarking against structurally related compounds (e.g., pyridazinone analogs) aids peak assignment .

Q. What strategies are employed to scale up synthesis without compromising purity?

  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for high-volume production .
  • Green Chemistry Principles : Replacing toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) reduces environmental impact .
  • In-line Analytics : Real-time UV monitoring ensures consistent product quality during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.